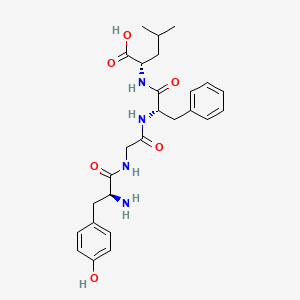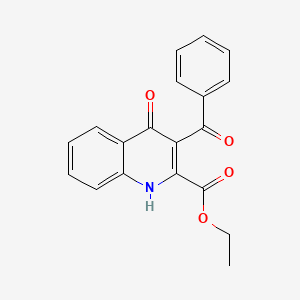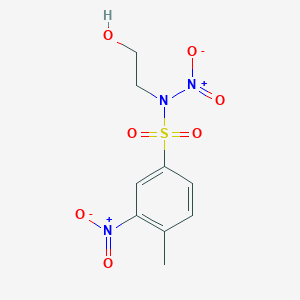
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- is a complex organic compound with the molecular formula C8H11NO3S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by nitration and alkylation reactions. The general synthetic route can be summarized as follows:
Formation of Benzenesulfonamide: Benzenesulfonyl chloride reacts with an amine (e.g., 2-hydroxyethylamine) in the presence of a base such as pyridine to form benzenesulfonamide.
Nitration: The benzenesulfonamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Alkylation: The nitrated benzenesulfonamide is then subjected to alkylation using an appropriate alkylating agent to introduce the desired alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity by forming coordination bonds with the zinc ion in the enzyme’s active site. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the additional functional groups present in Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro-.
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but without the nitro groups.
4-methylbenzenesulfonamide: Lacks the hydroxyethyl and nitro groups.
Uniqueness
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- is unique due to the presence of both hydroxyethyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60680-89-9 |
|---|---|
Molekularformel |
C9H11N3O7S |
Molekulargewicht |
305.27 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-methyl-N,3-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O7S/c1-7-2-3-8(6-9(7)11(14)15)20(18,19)10(4-5-13)12(16)17/h2-3,6,13H,4-5H2,1H3 |
InChI-Schlüssel |
RTMFXVPOHPBPCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


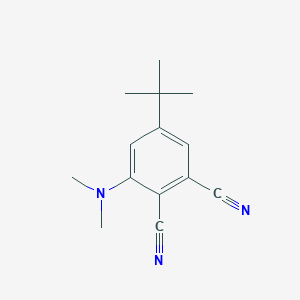
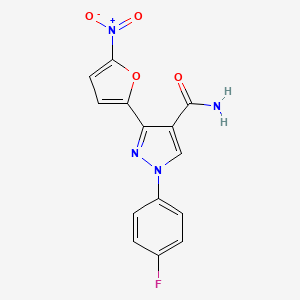
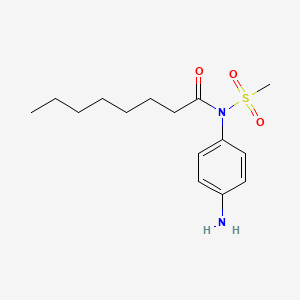
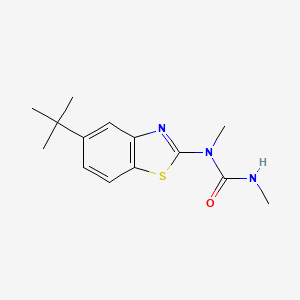


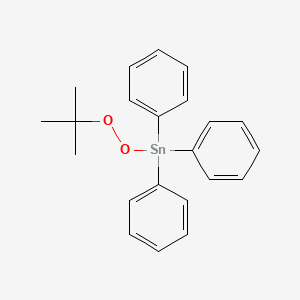

![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
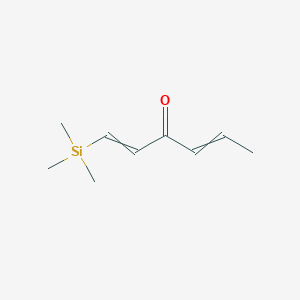
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
